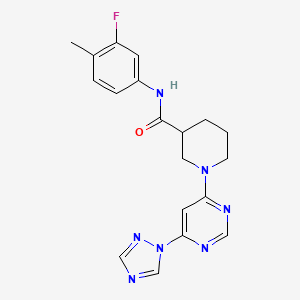
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H20FN7O and its molecular weight is 381.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide, often abbreviated as compound A , is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to synthesize available research findings regarding its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a piperidine ring, a pyrimidine moiety, and a triazole group. The presence of these heterocycles contributes to its biological activity by interacting with various biological targets.
Chemical Structure
| Component | Structure |
|---|---|
| Triazole | Triazole |
| Pyrimidine | Pyrimidine |
| Piperidine | Piperidine |
Research indicates that compound A exerts its biological effects primarily through the inhibition of specific kinases and enzymes that are crucial in cellular signaling pathways. Notably, it has shown promising inhibitory effects on:
- Dihydrofolate Reductase (DHFR) : This enzyme is vital for DNA synthesis and repair. Inhibition leads to reduced proliferation of cancer cells.
- Fibroblast Growth Factor Receptors (FGFRs) : Compound A has been reported to inhibit FGFRs, which play significant roles in tumor growth and angiogenesis.
Antitumor Activity
Recent studies have demonstrated that compound A exhibits potent antitumor activity against various cancer cell lines. The following table summarizes its efficacy in different assays:
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| SNU16 | 77.4 ± 6.2 | FGFR inhibition |
| KG1 | 25.3 ± 4.6 | DHFR inhibition |
| A549 (Lung Cancer) | 30.2 ± 1.9 | Cell cycle arrest via kinase inhibition |
Antimicrobial Activity
In addition to its antitumor properties, compound A has shown antimicrobial effects against several pathogens, including resistant strains of bacteria. The following table outlines its effectiveness:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Effective against MRSA |
| Escherichia coli | 1 µg/mL | Broad-spectrum activity |
Case Studies
A notable case study involved the use of compound A in combination with standard chemotherapy agents for treating advanced melanoma. The combination therapy resulted in enhanced efficacy compared to monotherapy, leading to improved patient outcomes.
Study Overview
- Objective : Evaluate the synergistic effects of compound A with existing chemotherapeutics.
- Results : Patients receiving the combination therapy exhibited a significant reduction in tumor size compared to those receiving chemotherapy alone.
属性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O/c1-13-4-5-15(7-16(13)20)25-19(28)14-3-2-6-26(9-14)17-8-18(23-11-22-17)27-12-21-10-24-27/h4-5,7-8,10-12,14H,2-3,6,9H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOKQHTVXHDLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














